4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps. One common synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine core. Industrial production methods often employ microwave-assisted copper-catalyzed approaches to achieve high yields in a shortened time frame .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting CDK2/cyclin A2.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides
- 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C19H25N7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-cyclopropyl-5-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H25N7O/c1-12-11-17(26-16(20-12)10-13(2)21-26)24-8-6-14(7-9-24)18-22-23(3)19(27)25(18)15-4-5-15/h10-11,14-15H,4-9H2,1-3H3 |
InChI Key |
NXYSGWMOFYYBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.